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Compound of Interest

Compound Name: SRTCX1003

CAS No.: 1203480-86-7

Cat. No.: B611001 Get Quote

Application Note: Pharmacological Modulation of Gene Expression using SRTCX1003

Introduction & Mechanism of Action
SRTCX1003 (CAS: 1203480-93-6) is a potent, synthetic small-molecule activator of Sirtuin 1

(SIRT1), an NAD+-dependent class III histone deacetylase. Unlike general HDAC inhibitors

that often result in broad transcriptional changes, SRTCX1003 is utilized in gene expression

analysis to specifically interrogate the SIRT1-NF-κB axis.

In the context of gene expression profiling, SRTCX1003 serves as a critical perturbation

reagent. It does not measure expression itself; rather, it modulates the epigenetic landscape—

specifically the acetylation status of non-histone proteins like the p65 subunit of NF-κB—to

suppress specific gene sets. This makes it an essential tool for researchers validating SIRT1 as

a therapeutic target for inflammation (sepsis, COPD) and metabolic disorders.

Mechanistic Pathway
The primary utility of SRTCX1003 in gene expression workflows is its ability to enhance

SIRT1's deacetylation of Lysine 310 on the p65 subunit. Acetylation at Lys310 is required for

NF-κB's full transcriptional activity. By removing this acetyl group, SRTCX1003 effectively

"silences" the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) even in the

presence of strong activators like Lipopolysaccharide (LPS).
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Figure 1: Mechanism of SRTCX1003-mediated transcriptional repression.[1] The compound

activates SIRT1, which deacetylates NF-κB p65, thereby silencing inflammatory gene

expression.[1][2]

Experimental Design Strategy
To generate robust gene expression data using SRTCX1003, the experimental design must

account for the kinetics of SIRT1 activation versus the kinetics of the inflammatory stimulus

(e.g., LPS).

Critical Variable: Pre-treatment Window SIRT1 activation is not instantaneous. A pre-incubation

period allows the compound to enter the cell and prime the SIRT1 enzyme before the nuclear

translocation of NF-κB is triggered by a stimulus.
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Parameter Recommended Condition Rationale

Cell Model
RAW 264.7 (Macrophage) or

THP-1

High baseline expression of

SIRT1; robust LPS response.

Solvent DMSO (Dimethyl sulfoxide)

SRTCX1003 is hydrophobic.

Final DMSO conc. must be

<0.1%.[2]

Dose Range 1 µM – 10 µM (In Vitro)

EC1.5 is ~0.61 µM. Doses >20

µM may cause off-target

cytotoxicity.

Pre-treatment 1–2 Hours
Ensures SIRT1 is active before

p65 acetylation occurs.

Stimulus LPS (100 ng/mL)

Induces strong NF-κB

dependent transcription to

measure repression.

Readout RT-qPCR (mRNA)
Direct measure of

transcriptional silencing.

Detailed Protocol: In Vitro Gene Expression
Analysis
Objective: Quantify the suppression of Tnfa and Il6 mRNA in LPS-stimulated macrophages

using SRTCX1003.

Reagents Required
SRTCX1003: 10 mM stock in DMSO (Store at -80°C).

LPS (Lipopolysaccharide): 100 µg/mL stock in PBS.

Cell Culture Media: DMEM + 10% FBS (Heat Inactivated).

RNA Isolation Kit: (e.g., TRIzol or Column-based).

cDNA Synthesis Kit: High-capacity reverse transcriptase.
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qPCR Master Mix: SYBR Green or TaqMan.

Step-by-Step Workflow
Step 1: Compound Preparation

Thaw the 10 mM SRTCX1003 stock at room temperature. Vortex ensures homogeneity.

Prepare a 100 µM working solution by diluting 10 µL of stock into 990 µL of sterile media

(serum-free preferred for intermediate dilution).

Note: Keep DMSO concentration constant across all samples, including Vehicle Control.

Step 2: Cell Seeding

Seed RAW 264.7 cells in 6-well plates at a density of

cells/well.

Incubate overnight at 37°C, 5% CO2 to allow attachment.

Step 3: Treatment (The "Pre-Incubation" Phase)

Aspirate old media and replace with fresh media containing SRTCX1003 at final

concentrations of 1, 3, and 10 µM.

Vehicle Control: Add media with DMSO only (matching the highest volume used in treated

wells).

Incubate for 1 hour at 37°C.

Why? This primes the deacetylase activity of SIRT1 prior to the inflammatory burst.

Step 4: Stimulation

Directly add LPS to the wells (do not change media) to a final concentration of 100 ng/mL.

Incubate for 4 to 6 hours.
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Why? mRNA levels for Tnfa peak around 4 hours post-LPS. Protein levels (ELISA) would

require 18-24 hours.

Step 5: RNA Extraction & Analysis

Aspirate media and wash cells once with ice-cold PBS.

Lyse cells directly in the well using lysis buffer (e.g., 1 mL TRIzol).

Perform RNA extraction according to manufacturer instructions.

Quantify RNA quality (A260/280 > 1.8).

Synthesize cDNA using 1 µg of total RNA.[2]

Step 6: qPCR Setup Run qPCR with the following primers (Mouse):

Target (TNF-α): Fwd: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-

GCCATAGAACTGATGAGAGGGAG-3'

Target (IL-6): Fwd: 5'-TCCAGTTGCCTTCTTGGGAC-3', Rev: 5'-

GTACTCCAGAAGACCAGAGG-3'

Reference (GAPDH): Fwd: 5'-TGTGTCCGTCGTGGATCTGA-3', Rev: 5'-

CCTGCTTCACCACCTTCTTGA-3'

Data Analysis & Validation
Data should be analyzed using the

method.

Calculation:

Expected Results:

LPS + Vehicle: High expression of Tnfa (Fold Change > 100 vs. untreated).
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LPS + SRTCX1003 (10 µM): Significant reduction in Tnfa expression (typically 40-60%

inhibition compared to LPS+Vehicle).

Dose Response: Inhibition should be dose-dependent (1 µM < 3 µM < 10 µM).

Troubleshooting Guide:

No Inhibition Observed: Verify SIRT1 expression in your cell line via Western Blot. If SIRT1 is

low/absent, SRTCX1003 cannot function.

High Cytotoxicity: If cells detach at >10 µM, reduce incubation time or concentration.

SRTCX1003 is generally well-tolerated up to 30 µM in short exposures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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